An In-depth Technical Guide to the Structure Elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose
An In-depth Technical Guide to the Structure Elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2,3,5-Tri-O-benzyl-D-ribofuranose. This protected monosaccharide is a critical building block in the synthesis of various nucleoside analogues and other carbohydrate-based therapeutics. A thorough understanding of its structure is paramount for its effective utilization in medicinal chemistry and drug development.
Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose
A common synthetic strategy involves the initial formation of a methyl glycoside from D-ribose, followed by benzylation of the free hydroxyl groups, and subsequent hydrolysis of the methyl glycoside to yield the target compound.
Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose (Adapted)
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Methyl Glycoside Formation: D-ribose is dissolved in anhydrous methanol (B129727) containing a catalytic amount of acid (e.g., acetyl chloride or hydrogen chloride). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then neutralized with a base (e.g., sodium bicarbonate or an ion-exchange resin) and the solvent is removed under reduced pressure.
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Benzylation: The crude methyl ribofuranoside is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of benzyl (B1604629) bromide. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with methanol and water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Hydrolysis: The resulting methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is dissolved in a mixture of acetic acid and water. The solution is heated to reflux to effect hydrolysis of the methyl glycoside. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a mixture of anomers.
Spectroscopic Data for Structure Elucidation
The definitive structure of 2,3,5-Tri-O-benzyl-D-ribofuranose is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to determine the connectivity and stereochemistry of the ribofuranose ring and the disposition of the benzyl protecting groups.
Note: Specific, experimentally derived high-resolution NMR data for 2,3,5-Tri-O-benzyl-D-ribofuranose is not widely available in the public domain. The following tables present expected chemical shift values based on the analysis of structurally similar compounds and general principles of carbohydrate NMR. The presence of both α and β anomers in solution will lead to two sets of signals for the furanose ring protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2,3,5-Tri-O-benzyl-D-ribofuranose (in CDCl₃)
| Proton | Predicted δ (ppm) (α-anomer) | Predicted J (Hz) (α-anomer) | Predicted δ (ppm) (β-anomer) | Predicted J (Hz) (β-anomer) |
| H-1 | ~5.3-5.5 | J₁,₂ = ~4-5 | ~5.1-5.3 | J₁,₂ = <2 |
| H-2 | ~4.0-4.2 | J₂,₁ = ~4-5, J₂,₃ = ~6-7 | ~3.9-4.1 | J₂,₁ = <2, J₂,₃ = ~5-6 |
| H-3 | ~4.1-4.3 | J₃,₂ = ~6-7, J₃,₄ = ~7-8 | ~4.0-4.2 | J₃,₂ = ~5-6, J₃,₄ = ~6-7 |
| H-4 | ~4.2-4.4 | J₄,₃ = ~7-8, J₄,₅a = ~3-4, J₄,₅b = ~5-6 | ~4.1-4.3 | J₄,₃ = ~6-7, J₄,₅a = ~4-5, J₄,₅b = ~6-7 |
| H-5a, H-5b | ~3.5-3.7 | J₅a,₅b = ~10-11, J₅a,₄ = ~3-4, J₅b,₄ = ~5-6 | ~3.5-3.7 | J₅a,₅b = ~10-11, J₅a,₄ = ~4-5, J₅b,₄ = ~6-7 |
| -CH₂-Ph | ~4.4-4.8 (multiple signals) | ~4.4-4.8 (multiple signals) | ||
| Ar-H | ~7.2-7.4 (multiple signals) | ~7.2-7.4 (multiple signals) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2,3,5-Tri-O-benzyl-D-ribofuranose (in CDCl₃)
| Carbon | Predicted δ (ppm) (α-anomer) | Predicted δ (ppm) (β-anomer) |
| C-1 | ~98-102 | ~103-107 |
| C-2 | ~79-82 | ~78-81 |
| C-3 | ~77-80 | ~76-79 |
| C-4 | ~83-86 | ~82-85 |
| C-5 | ~70-73 | ~69-72 |
| -CH₂-Ph | ~72-74 (multiple signals) | ~72-74 (multiple signals) |
| Ar-C | ~127-129 (multiple signals) | ~127-129 (multiple signals) |
| Ar-C (ipso) | ~137-139 (multiple signals) | ~137-139 (multiple signals) |
Experimental Protocol: NMR Analysis
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Sample Preparation: A sample of 2,3,5-Tri-O-benzyl-D-ribofuranose (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
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Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of all signals are referenced to TMS. The coupling constants are measured from the ¹H NMR spectrum. The 2D spectra are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Table 3: Predicted Mass Spectrometry Data for 2,3,5-Tri-O-benzyl-D-ribofuranose
| Ion | Predicted m/z | Interpretation |
| [M+Na]⁺ | 443.1834 | Molecular ion with sodium adduct (C₂₆H₂₈O₅Na) |
| [M+H]⁺ | 421.1964 | Protonated molecular ion (C₂₆H₂₉O₅) |
| 313.1389 | [M - BnOH]⁺ | Loss of a benzyl alcohol moiety |
| 205.0813 | [M - 2xBnOH]⁺ | Loss of two benzyl alcohol moieties |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (characteristic fragment for benzyl groups) |
Experimental Protocol: Mass Spectrometry Analysis
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Sample Preparation: A dilute solution of 2,3,5-Tri-O-benzyl-D-ribofuranose is prepared in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass spectrum is recorded in positive ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion.
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Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic losses, such as the loss of benzyl groups (as toluene (B28343) or benzyl radicals) and the cleavage of the furanose ring, which further corroborates the proposed structure.
Visualizing the Structure and Elucidation Workflow
Molecular Structure of 2,3,5-Tri-O-benzyl-D-ribofuranose
Caption: Molecular structure of 2,3,5-Tri-O-benzyl-D-ribofuranose.
Experimental Workflow for Structure Elucidation
Caption: Experimental workflow for the synthesis and structure elucidation.
Logic Diagram for Spectroscopic Data Interpretation
Caption: Logic diagram for interpreting spectroscopic data.
2tBu)
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2tBu)
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(p-OMePh)2)